Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium
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Overview
Description
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a coordination compound where praseodymium is complexed with three ligands of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is notable for its use in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) as a shift reagent.
Mechanism of Action
Target of Action
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a complex compound that primarily targets lanthanide metals . It is involved in the synthesis of rare earth metal complexes and plays a crucial role in the separation of these metals .
Mode of Action
The compound interacts with its targets through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate ligand (the compound) and a single central atom (the target). These interactions result in the formation of ring-like structures, which are highly stable .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . It also plays a role in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons . Furthermore, it is used in the specific recognition of chiral amino alcohols .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the synthesis of rare earth metal complexes can lead to the separation of lanthanide metals . This can have significant implications in various fields, including catalysis and synthesis, optics and glasses, and healthcare and biochemical applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the presence of water and other solvents . Additionally, factors such as temperature and pH can also influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other donor molecules under appropriate conditions.
Oxidation-Reduction Reactions: The praseodymium center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve other ligands such as phosphines or amines in an organic solvent.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new praseodymium complexes with different ligands, while redox reactions can alter the oxidation state of praseodymium.
Scientific Research Applications
Chemistry
In chemistry, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is used as an NMR shift reagent. It helps in the resolution of complex NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei, thereby simplifying the analysis of molecular structures.
Biology and Medicine
While its primary use is in chemistry, this compound can also be used in biological studies to investigate the structure of biomolecules. Its ability to induce shifts in NMR spectra makes it valuable for studying proteins and nucleic acids.
Industry
In industrial applications, this compound can be used in the synthesis of other praseodymium complexes, which have applications in catalysis and materials science. It is also used in the production of specialized optical materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)ytterbium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)europium
Uniqueness
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is unique due to its specific electronic configuration and the resulting paramagnetic properties, which make it particularly effective as an NMR shift reagent. Compared to similar compounds with other lanthanides, it offers distinct advantages in terms of the magnitude and direction of induced shifts, which can be crucial for certain analytical applications.
Properties
CAS No. |
17978-77-7 |
---|---|
Molecular Formula |
C30H30F21O6Pr |
Molecular Weight |
1026.4 g/mol |
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;praseodymium(3+) |
InChI |
InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |
InChI Key |
GZFHBLZCACQJBL-VNGPFPIXSA-K |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |
Key on ui other cas no. |
17978-77-7 |
Origin of Product |
United States |
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